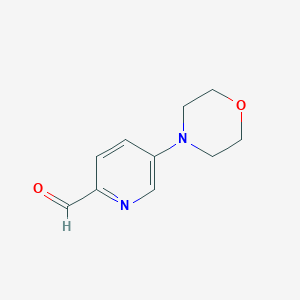
5-Morpholinopicolinaldehyde
Übersicht
Beschreibung
“Morpholino” refers to a type of molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . “Picolinaldehyde” could refer to a derivative of picolinic acid, which is a pyridine carboxylic acid.
Synthesis Analysis
The synthesis of morpholino compounds is complex and requires specialized knowledge in organic chemistry. The synthesis process often involves the condensation of a morpholino phosphorodiamidite monomer with the hydroxy group at the 5’ end of an oligomer .Molecular Structure Analysis
The molecular structure of morpholino compounds involves DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The exact structure of “5-Morpholinopicolinaldehyde” would depend on the specific arrangement and bonding of these components.Chemical Reactions Analysis
The chemical reactions involving morpholino compounds are complex and can vary widely depending on the specific compound and conditions. Morpholinos can participate in a variety of reactions, including those that modify gene expression .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-Morpholinopicolinaldehyde” would depend on its specific molecular structure. Morpholino compounds are generally stable and resistant to enzymatic degradation .Wissenschaftliche Forschungsanwendungen
Synthesis of Morpholin-2-one Derivatives
A significant application of morpholin-based compounds is in the synthesis of morpholin-2-one derivatives. An efficient synthesis method was developed using glycolaldehyde dimer as a bifunctional component in the Ugi five-center three-component reaction. This process leads to novel 3-substituted morpholin-2-one-5-carboxamide derivatives, highlighting the versatility of morpholine derivatives in chemical synthesis (Kim et al., 2001).
Chemical Modification of Oligoriboadenylates
Morpholine derivatives are utilized in the chemical modification of oligoriboadenylates. One study showed that modifying the ribose of the 2'-terminal nucleotide to an N-substituted morpholine enhances the compound's biological activities, such as inhibition of protein synthesis and activation of endoribonucleases. These modified oligoriboadenylates displayed increased resistance to degradation, demonstrating the functional importance of morpholine modifications in biological systems (Imai et al., 1982).
Photocleavage and DNA Binding Properties
Morpholine derivatives have been found to possess significant DNA binding and photocleavage properties. Research involving axially morpholine disubstituted silicon phthalocyanines revealed their capability to intercalate CT-DNA and exhibit photocleavage activity, indicating potential applications in photodynamic therapy (Barut et al., 2017).
Synthesis of Nucleobase-Functionalized Morpholino-Modified Nucleoside Monomers
Morpholine-modified nucleosides are vital in developmental biology. A study focused on synthesizing nucleobase-functionalized morpholino nucleosides for the first time, using palladium-catalyzed cross-coupling reactions. These syntheses expanded the scope of morpholine derivatives in biological research, particularly in gene function studies (Nandi et al., 2013).
Biodegradable Materials in Medical Field
Morpholine-2,5-dione derivatives are used to prepare biodegradable materials like polydepsipeptides, with applications in medical fields such as drug delivery and gene carriers. These derivatives and their copolymers are synthesized using various methods, demonstrating the adaptability of morpholine compounds in creating biodegradable materials (Yu, 2015).
Gene Function Studies Using Morpholino Oligos
Morpholino oligos, which are based on morpholine derivatives, have been widely employed to inhibit gene function in various model organisms. They serve as a method to study gene function and have shown success in various biological systems, emphasizing their significance in developmental biology (Heasman, 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-morpholin-4-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-9-1-2-10(7-11-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTBEKNNOZULSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholinopicolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



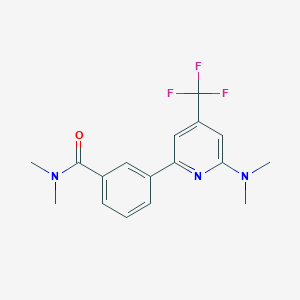
![Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1401836.png)
![1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea](/img/structure/B1401837.png)
![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol](/img/structure/B1401839.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401840.png)

![[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401842.png)

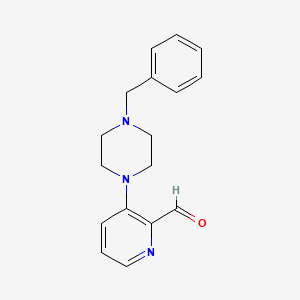
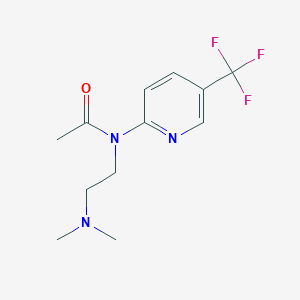
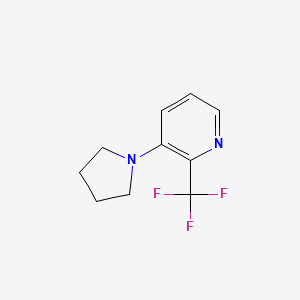

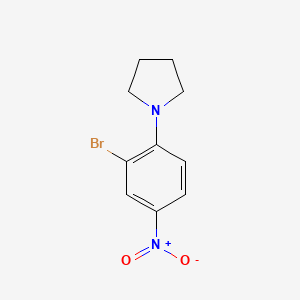
![4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid 4-chloro-phenyl ester](/img/structure/B1401856.png)